molecular formula C18H17N3O2 B4961252 N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B4961252
M. Wt: 307.3 g/mol
InChI Key: DMKXLBHHLQLYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of oxadiazoles, which are heterocyclic compounds that have been extensively studied for their pharmacological properties. PEPA is a potent positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.

Mechanism of Action

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them. AMPA receptors are ion channels that allow the influx of calcium ions into neurons, leading to synaptic plasticity. N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide binds to a specific site on the AMPA receptor, known as the modulatory site, and enhances the activity of the receptor in response to glutamate, the neurotransmitter that activates the receptor. This leads to increased calcium influx and synaptic plasticity, which is thought to underlie the cognitive and behavioral effects of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide.
Biochemical and Physiological Effects:
N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to enhance AMPA receptor-mediated synaptic transmission and plasticity, leading to improved learning and memory in animal models. It has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders. In addition, N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. However, the exact biochemical and physiological effects of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide are still being studied, and further research is needed to fully understand its mechanisms of action.

Advantages and Limitations for Lab Experiments

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide is a valuable compound for scientific research due to its potent positive allosteric modulation of AMPA receptors. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models, making it a potential treatment for neurological disorders. However, there are some limitations to using N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments. It has a short half-life, which means that it quickly breaks down in the body and may not have long-lasting effects. In addition, its effects on AMPA receptors may vary depending on the specific receptor subtype and brain region, which may complicate its use in experiments.

Future Directions

There are several future directions for research on N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide for these conditions, as well as its long-term effects. Another area of interest is its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide, including its metabolism and distribution in the body. Overall, N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has the potential to be a valuable tool for scientific research and a promising treatment for neurological and mood disorders.

Synthesis Methods

The synthesis of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-phenylethylamine with ethyl chloroacetate to form N-phenethylacetamide, which is then reacted with hydrazine to form N-phenylhydrazine. The N-phenylhydrazine is then reacted with ethyl chloroformate and triethylamine to form N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide. The synthesis of N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.

Scientific Research Applications

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its pharmacological properties, particularly its positive allosteric modulation of AMPA receptors. AMPA receptors are involved in synaptic plasticity, learning, and memory, making them a potential target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to enhance AMPA receptor-mediated synaptic transmission and plasticity, leading to improved learning and memory in animal models. It has also been shown to have antidepressant and anxiolytic effects, making it a potential treatment for mood disorders.

properties

IUPAC Name

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(19-15-9-5-2-6-10-15)13-16-20-18(23-21-16)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKXLBHHLQLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide

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